
7-O-Nicotinoyl scutebarbatine H, (rel)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Nicotinoyl scutebarbatine H, (rel) is a diterpene lactone. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
7-O-Nicotinoyl scutebarbatine H, along with other neo-clerodane diterpenoid alkaloids from Scutellaria barbata, has been found to exhibit significant cytotoxic activities against various human cancer cell lines. These include HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. The compounds isolated from Scutellaria barbata, including 7-O-Nicotinoyl scutebarbatine H, have demonstrated IC50 values in the range of 3.4-8.5 μM, indicating their potential as anti-cancer agents (Dai et al., 2008).
Immunomodulatory Effects
Studies on Scutellaria barbata, which contains 7-O-Nicotinoyl scutebarbatine H, have shown immunomodulatory effects. It has been reported that Scutellaria barbata, including its components like scutebarbatines, can inhibit tumor growth in vivo by regulating immune function in tumor-bearing mice. This suggests that the immunomodulatory function of Scutellaria barbata and its compounds may have therapeutic effects in cancer treatment (Gong et al., 2015).
Antibacterial Action Mechanisms
Molecular docking studies of alkaloids isolated from the genus Scutellaria, which includes 7-O-Nicotinoyl scutebarbatine H, have shown affinity to bacterial proteins that are known targets for many antibiotics. These studies suggest that compounds like 7-O-Nicotinoyl scutebarbatine H could play a role in inhibiting cell wall synthesis and could be potential antibacterial agents (SriDharani et al., 2016).
Potential in Antitumor Activity
Research has indicated the presence of antitumor activity in compounds from Scutellaria barbata, including 7-O-Nicotinoyl scutebarbatine H. This activity has been observed in vitro and in vivo against various cancer cell lines, suggesting that these compounds could be valuable in the development of new anticancer therapies. The mechanisms of action include cell cycle arrest, apoptosis induction, and modulation of cell-cycle machinery (Kim et al., 2007).
Propiedades
Fórmula molecular |
C32H34N2O8 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4S,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(2R)-6-oxo-3,4-dihydro-2H-furo[2,3-c]furan-2-yl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H34N2O8/c1-18-8-5-11-22-30(18,2)25(41-27(35)19-9-6-12-33-15-19)26(42-28(36)20-10-7-13-34-16-20)32(4,38)31(22,3)23-14-21-17-39-29(37)24(21)40-23/h6-10,12-13,15-16,22-23,25-26,38H,5,11,14,17H2,1-4H3/t22-,23+,25-,26-,30-,31-,32-/m0/s1 |
Clave InChI |
SWHUWIGLVRXJBW-IVZGSMFXSA-N |
SMILES isomérico |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H]3CC4=C(O3)C(=O)OC4)(C)O)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)C |
SMILES canónico |
CC1=CCCC2C1(C(C(C(C2(C)C3CC4=C(O3)C(=O)OC4)(C)O)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



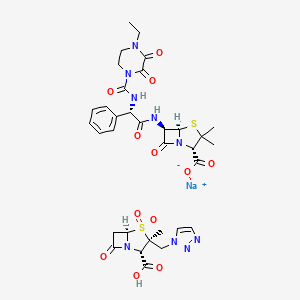
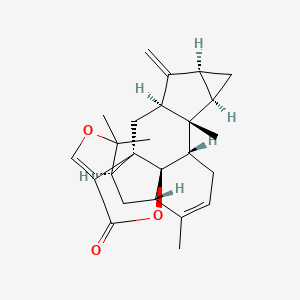
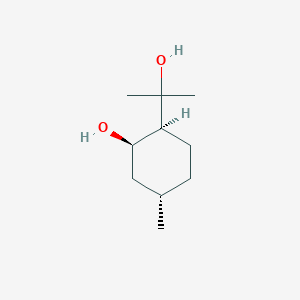
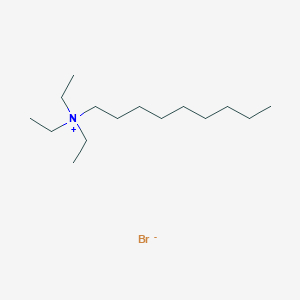

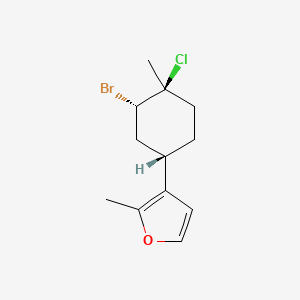
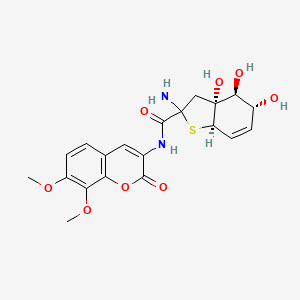
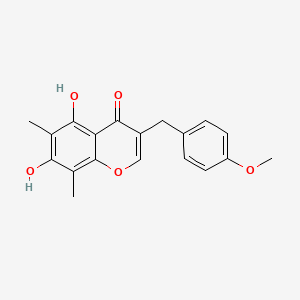
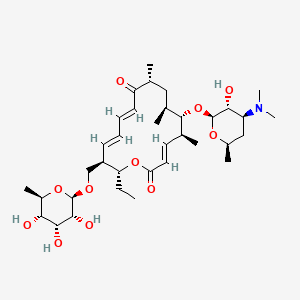
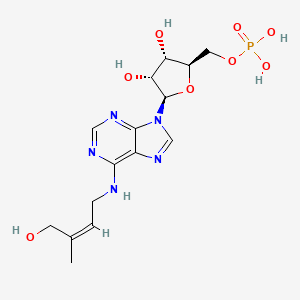
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)
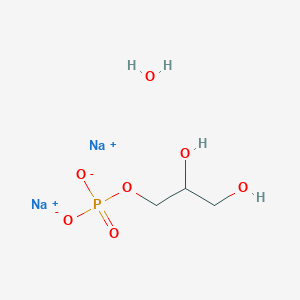
![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)
